Piperidin-1-ylsulfonyl vs. Morpholin-4-ylsulfonyl: Impact on Calculated Lipophilicity and Hydrogen-Bonding Capacity
The piperidine ring in the target compound provides distinct physicochemical properties compared to a morpholine analog, ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1108050-18-5). Switching from piperidine to morpholine introduces an additional hydrogen-bond acceptor (the morpholine oxygen) and alters lipophilicity. Calculated partition coefficients (cLogP) using a consensus model indicate a shift: the target compound has a higher cLogP (predicted ~1.2) compared to the morpholine analog (predicted ~0.5), suggesting superior membrane permeability potential [1]. The morpholine analog also has a higher topological polar surface area (TPSA) (~83 Ų) versus the target (~70 Ų), which can negatively impact blood-brain barrier penetration [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP ~1.2; TPSA ~70 Ų (predicted via consensus in silico model) |
| Comparator Or Baseline | Ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1108050-18-5): cLogP ~0.5; TPSA ~83 Ų |
| Quantified Difference | ΔcLogP ≈ +0.7; ΔTPSA ≈ -13 Ų for the target compound |
| Conditions | In silico prediction using a consensus model; experimental confirmation required. |
Why This Matters
For central nervous system (CNS) drug discovery programs, higher cLogP and lower TPSA are desirable for passive permeability and brain exposure, making the piperidine analog a more suitable choice for CNS-targeted libraries.
- [1] Calculated cLogP and TPSA values derived from the SwissADME consensus model for ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate and ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. View Source
